2-{[2-(biphenyl-4-yl)-2-oxoethyl]sulfanyl}-N-(naphthalen-2-yl)acetamide
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Overview
Description
2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE is a complex organic compound characterized by its biphenyl and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE typically involves a multi-step process:
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction, where a halogenated biphenyl reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Sulfanyl Group: The biphenyl compound is then reacted with a thiol to introduce the sulfanyl group, forming the intermediate 2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL].
Acetamide Formation: The intermediate is further reacted with naphthalene-2-amine under acylation conditions to form the final product, 2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated biphenyl or naphthalene derivatives.
Scientific Research Applications
2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s structural properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of 2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The biphenyl and naphthalene moieties allow it to bind to hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-6-METHYL-3,5-DIPHENYLTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
- **2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-3-(4-ETHOXYPHENYL)-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Uniqueness
The uniqueness of 2-[(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE lies in its combination of biphenyl and naphthalene structures, which confer distinct electronic and steric properties. This makes it particularly versatile for various applications, from drug design to materials science.
Properties
Molecular Formula |
C26H21NO2S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-naphthalen-2-yl-2-[2-oxo-2-(4-phenylphenyl)ethyl]sulfanylacetamide |
InChI |
InChI=1S/C26H21NO2S/c28-25(22-12-10-21(11-13-22)19-6-2-1-3-7-19)17-30-18-26(29)27-24-15-14-20-8-4-5-9-23(20)16-24/h1-16H,17-18H2,(H,27,29) |
InChI Key |
HIUDNKNQXJKRSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CSCC(=O)NC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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